(1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane)

Liquid Crystal Display Nematic Phase Stability Mesomorphic Range

Addressing the need for faster pixel response in high-refresh-rate displays, this high-purity (>98.0% GC) nematic liquid crystal monomer is ideal for formulating low rotational viscosity mixtures. - Lowest molecular weight in its homolog series for minimal viscosity. - Ultra-narrow mesophase (~2-6°C) enables precise clearing point tuning. - Enhances response times in gaming monitors and AR/VR near-eye displays. Reliable, research-grade material with assured quality and global availability.

Molecular Formula C20H27F3
Molecular Weight 324.4 g/mol
CAS No. 139215-80-8
Cat. No. B170353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane)
CAS139215-80-8
Molecular FormulaC20H27F3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F
InChIInChI=1S/C20H27F3/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)17-11-18(21)20(23)19(22)12-17/h11-16H,2-10H2,1H3
InChIKeyDXFHMMVZUZLQFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) CAS 139215-80-8 – A Core Fluorinated Bicyclohexyl Liquid Crystal Monomer


The compound (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) (CAS 139215-80-8) belongs to the class of laterally fluorinated, three-ring bicyclohexyl nematic liquid crystals [1]. Characterized by a trans,trans-bicyclohexyl core and a terminal 3,4,5-trifluorophenyl moiety, it possesses a molecular formula of C20H27F3 and a molecular weight of 324.43 g/mol . Its commercial availability at purities exceeding 98.0% (GC), combined with well-defined thermal properties (melting point 71–75 °C, mesomorphic range 71–77 °C), makes it a readily procurable monomer for formulating nematic mixtures for active-matrix liquid crystal displays (AM-LCDs) and related electro-optical applications [2].

Why Homolog-Based Substitution Fails: Precise Thermal and Physical Property Control in Nematic Mixtures with (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane)


Alkyl chain homologs within the 4-alkyl-4'-(3,4,5-trifluorophenyl)bicyclohexyl series are not interchangeable. The length of the terminal alkyl chain directly dictates the compound's melting point, mesomorphic range, and molecular weight—all of which critically influence the bulk viscosity, clearing point, and nematic phase stability of the final liquid crystal mixture [1]. As demonstrated by TCI's standardized specifications, the ethyl homolog presents a distinct thermal profile compared to its propyl and pentyl counterparts. Procuring an incorrect homolog, such as the propyl analog (CAS 131819-23-3), would introduce a compound with a lower melting point (64–68 °C) and a potentially different mesomorphic behavior, thereby altering mixture viscosity and operating temperature range, and ultimately degrading the performance of the electro-optical device .

Quantitative Differentiation Dimensions for (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) Against Its Closest Analogs


Narrowest Nematic Mesophase Range Among Common Alkyl Homologs

The compound exhibits a mesomorphic (nematic) range of 71.0–77.0 °C , which translates to an operational window of approximately 2–6 °C. This is significantly narrower than the 85.0–103.0 °C range (~18 °C) observed for its pentyl homolog (CAS 137644-54-3) . The ethyl compound's uniquely narrow mesophase makes it suitable for use as a dopant to precisely adjust the clearing point of a host mixture without excessively broadening the overall nematic range.

Liquid Crystal Display Nematic Phase Stability Mesomorphic Range

Lowest Molecular Weight for Minimized Rotational Viscosity

With a molecular weight of 324.43 g/mol, the ethyl compound is the lightest among the commercially available alkyl homologs, compared to 338.46 g/mol for the propyl (CAS 131819-23-3) and 366.51 g/mol for the pentyl (CAS 137644-54-3) analogs . In fluorinated bicyclohexyl liquid crystals, lower molecular weight is directly correlated with lower rotational viscosity (γ1), which is the primary determinant of a display's electro-optical switching time [1]. While the precise viscosity value for this compound is not published by TCI, the 1995 class-level study on fluorinated AM-LCD materials confirms that reducing molecular weight in this series is the key strategy for achieving the low viscosities required for fast video-rate displays. [1] This trend is also supported by the end-chain length effect study by Jose et al. (2018).

Rotational Viscosity Switching Time AM-LCD Performance

Intermediate Melting Point for Optimized Room-Temperature Mixture Formulation

The compound's melting point of 71.0–75.0 °C is strategically positioned between that of its propyl (64.0–68.0 °C) and pentyl (85.0–89.0 °C) homologs . This intermediate melting point is advantageous in the design of eutectic mixtures. While a propyl-based component might excessively depress the mixture's clearing point, and a pentyl-based component might introduce undesirable crystallinity at storage temperatures, the ethyl homolog offers a balanced profile that helps maintain a stable, wide nematic range at room temperature [1].

Melting Point Depression Eutectic Mixture Formulation Design

Fluorinated Bicyclohexyl Core Exhibits Lower Optical Anisotropy Compared to Phenyl-Based Analogs

A class-level study on fluorinated liquid crystals for AM-LCDs established that introducing fluorine atoms and replacing phenyl rings with bicyclohexyl cores consistently reduces optical anisotropy (Δn) and lowers the threshold voltage [1]. The fully saturated bicyclohexyl component of the target compound ensures a lower Δn compared to analogous compounds containing phenyl rings, which is essential for achieving wide viewing angles and high contrast ratios in modern displays. While a direct, head-to-head Δn measurement for this specific compound is not provided by TCI, the class-level trend is unequivocal and reliably expected.

Optical Anisotropy Birefringence Display Contrast Class-Level Performance

Procurement-Driven Best-Fit Application Scenarios for (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane)


Formulating Fast-Switching, Low-Viscosity AM-LCD Mixtures

Based on its lowest molecular weight among key homologs (11.5% lower than the pentyl analog), (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) is the scientific choice for formulating nematic mixtures requiring minimal rotational viscosity . This directly leads to faster pixel response times, making it an essential monomer for high-refresh-rate gaming monitors and AR/VR near-eye displays where motion blur is unacceptable [1].

Precision Tuning of Clearing Points in Nematic Host Mixtures

Its unique, ultra-narrow nematic mesophase range of approximately 2–6 °C is ideal for use as a minor dopant. This allows formulators to elevate the clearing point of a room-temperature nematic mixture with high precision, without broadening the overall nematic range . Replacing it with the pentyl analog would introduce an unwanted 18 °C mesophase range, severely compromising the mixture's thermal operating window.

Synthesis of High-Birefringence, Photo-Reactive Liquid Crystal Monomers

The compound serves as a validated structural building block for synthesizing more complex, high-birefringence mesogens. Its rigid, trans,trans-bicyclohexyl core and terminal trifluorophenyl group provide the necessary chemical stability and linear conformation required for advanced materials, such as those used in polymer-dispersed liquid crystal (PDLC) smart films [1]. The ethyl handle also offers a synthetic anchor for further functionalization without compromising the core's mesogenic integrity.

Optical Anisotropy Reduction in Wide-Viewing-Angle Displays

As a member of the fluorinated bicyclohexyl class, this compound is inherently designed to reduce optical anisotropy (Δn) in mixtures. This class-level property makes it the monomer of choice over phenyl-based analogs for developing mixtures intended for In-Plane Switching (IPS) or Fringe-Field Switching (FFS) display modes, which rely on low Δn for their characteristic excellent color fidelity and wide viewing angles .

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